molecular formula C12H11ClN2O4 B1484243 [1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 2173083-50-4

[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No.: B1484243
CAS No.: 2173083-50-4
M. Wt: 282.68 g/mol
InChI Key: OCRZTIGBDPLEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a high-purity chemical compound intended for research and development applications. This compound features a synthetic framework that incorporates both imidazolidinedione and acetic acid functional groups, a structure often investigated for its potential bioactivity. Researchers value this scaffold for its utility in exploring enzyme inhibition pathways, particularly those involving hydantoinase-mediated reactions, which are relevant in the study of neurotransmitter synthesis and metabolic processes. Its core structure, bearing a 3-chlorobenzyl moiety, suggests potential for interaction with various biological targets, making it a candidate for use in pharmaceutical and agrochemical discovery as a key intermediate or building block. The precise mechanism of action is dependent on the specific biological system under investigation. This product is strictly for laboratory research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c13-8-3-1-2-7(4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRZTIGBDPLEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, with CAS number 2173083-50-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₁ClN₂O₄
  • Molecular Weight : 282.68 g/mol
  • Structure : The compound features a dioxoimidazolidin ring structure which is significant for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain protein tyrosine phosphatases (PTPs), which are critical in regulating insulin signaling pathways. For instance, compounds derived from similar structures showed IC₅₀ values in the range of 69 µM to 87 µM against PTP1B, suggesting a comparable efficacy for this compound in modulating glucose metabolism .

In Vivo Studies

In vivo studies on diabetic rat models indicated that related compounds significantly reduced blood glucose levels and improved insulin sensitivity. For example, a related compound decreased blood sugar levels by approximately 25% when administered at doses around 100 mg/kg . Although specific data for this compound is limited, the structural similarities suggest potential for similar effects.

Case Study 1: Diabetes Management

A study focusing on the management of diabetes utilized compounds with similar structural motifs to this compound. The findings revealed that these compounds could enhance insulin action by modulating gene expressions related to insulin signaling pathways such as IRS1 and PPARα .

Case Study 2: Anti-Cancer Activity

Another area of research explored the anti-cancer properties of imidazolidin derivatives. Compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Comparative Analysis Table

Compound NameIC₅₀ (µM)Biological ActivityReference
This compoundTBDPotential PTP inhibitor
Related Compound A69Blood sugar reduction
Related Compound B87Insulin sensitivity enhancement
Imidazolidin Derivative CTBDCytotoxicity against cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorobenzyl Derivatives

a) 2-Chlorobenzyl Analog
  • Name : 2-{1-[(2-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
  • CAS : 1955506-43-0
  • Molecular Formula : C₁₂H₁₁ClN₂O₄
  • Molecular Weight : 282.68 g/mol ()
  • Key Difference: The chlorine atom is at the ortho position on the benzyl ring.
b) 4-Chlorobenzyl Analog
  • Name : [1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
  • CAS : 1910769-52-6
  • Molecular Weight : 282.68 g/mol (inferred)
  • Key Difference : Chlorine at the para position. The electron-withdrawing effect may enhance the ring’s electrophilicity compared to the meta-substituted target compound ().

Substitution with Non-Chlorinated Groups

a) Methoxybenzyl Derivative
  • Name : (S)-2-[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
  • CAS : 1261231-57-5
  • Molecular Formula : C₁₃H₁₄N₂O₅
  • Molecular Weight : ~294.27 g/mol (calculated)
  • Key Difference : The methoxy group (-OCH₃) is electron-donating, which may increase solubility in polar solvents compared to chlorinated analogs. This substitution could alter pharmacokinetic properties ().
b) Fluorophenyl Derivative
  • Name : 2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
  • CAS : 1214842-25-7
  • Molecular Formula : C₁₁H₉FN₂O₄
  • Molecular Weight : 252.20 g/mol ()
  • Key Difference : Fluorine’s smaller size and higher electronegativity may improve membrane permeability relative to chlorine-containing analogs.

Aliphatic and Bulky Substituents

a) Indol-3-yl-ethyl Derivative
  • Name : 2-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
  • CAS : 1910805-48-9
  • Molecular Formula : C₁₅H₁₅N₃O₄
  • Molecular Weight : 301.30 g/mol ()
b) Cyclohexyl Derivative
  • Name: 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
  • Molecular Formula : C₁₂H₁₈N₂O₄

Structural and Functional Analysis

Molecular Properties and Solubility

Compound Type Substituent Molecular Weight (g/mol) LogP* (Predicted) Solubility Trend
3-Chlorobenzyl (Target) -Cl (meta) 282.68 ~1.2 Moderate in polar solvents
2-Chlorobenzyl -Cl (ortho) 282.68 ~1.3 Lower due to steric hindrance
4-Methoxybenzyl -OCH₃ (para) 294.27 ~0.8 Higher (polar group)
4-Fluorophenyl -F (para) 252.20 ~0.9 Moderate
Indol-3-yl-ethyl Indole 301.30 ~1.5 Lower (bulky group)

*LogP values estimated using fragment-based methods.

Conformational Stability

  • Hydantoin Core : Quantum chemical studies on related hydantoins (e.g., 5AAH in ) reveal that substituents influence the equilibrium between cis and trans carboxylic acid conformers. The 3-chlorobenzyl group in the target compound may stabilize specific conformers through steric or electronic effects, impacting crystal packing (relevant for X-ray studies, as in ).

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically follows these key steps:

N-Alkylation of Hydantoin Derivatives

A common approach to introduce the 3-chlorobenzyl group on the hydantoin nitrogen involves phase-transfer catalyzed N-alkylation:

  • Procedure: Commercial hydantoin or 5,5-dimethylhydantoin is reacted with 3-chlorobenzyl halide in a biphasic system (typically acetone and aqueous base such as NaOH) in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride or triethylbenzylammonium chloride.
  • Conditions: The reaction is carried out at ambient to moderate temperatures, often with stirring for several hours.
  • Outcome: This yields the N-(3-chlorobenzyl) hydantoin intermediate in good to excellent yields (typically 85–90%).

Formation of the Imidazolidine-2,5-dione Ring

The imidazolidine-2,5-dione core can be constructed or functionalized through condensation or cyclization reactions:

  • Aldol Condensation Method: Hydantoin derivatives are condensed with aldehydes under acidic conditions (e.g., ammonium acetate in acetic acid) either by conventional reflux or microwave irradiation. This method provides efficient access to substituted hydantoins with good stereochemical control.
  • Regioselective Cyclization: Using strong bases such as 1.0 M NaOH under Schotten–Baumann conditions or milder organic bases like triethylamine in dichloromethane, intermediates bearing appropriate substituents undergo cyclization to yield hydantoin derivatives with high regioselectivity.

Representative Synthetic Procedure Example

A typical synthetic route adapted from literature for related hydantoin derivatives is as follows:

Step Reagents & Conditions Description Yield & Notes
1. N-Alkylation Hydantoin + 3-chlorobenzyl chloride, K2CO3, acetone, phase-transfer catalyst, RT to 60 °C, 4–6 h Formation of N-(3-chlorobenzyl) hydantoin intermediate 85–90% yield; efficient under biphasic conditions
2. Alkylation with Haloacetate N-(3-chlorobenzyl) hydantoin + tert-butyl bromoacetate, K2CO3, acetone, RT Introduction of tert-butyl ester of acetic acid side chain High yield; reaction monitored by TLC
3. Hydrolysis TFA in DCM or NaOH aqueous solution, RT to reflux Conversion of ester to free acetic acid Good yields; mild conditions prevent ring opening
4. Purification Crystallization from methanol/ethyl acetate or aqueous workup Isolation of pure [1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid High purity; crystallization yields yellow crystalline product

Advanced Techniques and Process Optimization

  • Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times for condensation and cyclization steps, yielding products within minutes compared to hours by conventional heating.
  • Solvent-Free Protocols: Recent developments include solvent-free N-alkylation methods using solid bases and controlled heating, minimizing environmental impact and simplifying workup.
  • Selective Ester Hydrolysis: Controlled hydrogenolysis using Pd/C allows selective removal of benzyl esters without affecting other protecting groups, facilitating multi-step syntheses of complex hydantoin derivatives.

Summary Tables of Key Parameters

Parameter Typical Conditions Remarks
N-Alkylation Base K2CO3, NaOH (aqueous) Phase-transfer catalysis improves yield
Solvent Acetone, DMF, biphasic aqueous-organic Choice affects reaction rate and purity
Temperature RT to 60 °C (alkylation), 115–116 °C (condensation) Microwave irradiation reduces time
Reaction Time 4–12 hours (conventional), 40–60 sec (microwave) Microwave preferred for efficiency
Hydrolysis Agent TFA, NaOH aqueous Mild conditions prevent decomposition
Purification Crystallization from MeOH/EtOAc, filtration Yields high purity crystalline solids

Research Findings and Considerations

  • The regioselectivity of cyclization and alkylation steps is influenced by steric and electronic factors of substituents on hydantoin and benzyl groups.
  • Microwave-assisted protocols offer greener, faster alternatives with comparable or improved yields compared to traditional reflux methods.
  • Solvent-free syntheses reduce environmental hazards and simplify isolation, but require precise control of temperature and stoichiometry to minimize side-products such as di-acid impurities.
  • Hydrogenolysis and coupling reactions enable the synthesis of advanced hydantoin-based peptidomimetics, demonstrating the versatility of the hydantoin scaffold.

Q & A

Q. What are the key synthetic routes for [1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from imidazolidinone precursors and 3-chlorobenzyl derivatives. A common approach includes:

  • Step 1 : Formation of the imidazolidinone core via cyclization of substituted hydantoin precursors under reflux conditions (e.g., in DMSO or ethanol) .
  • Step 2 : Introduction of the 3-chlorobenzyl group via alkylation or nucleophilic substitution, requiring precise pH and temperature control to minimize side reactions .
  • Step 3 : Acetic acid side-chain incorporation using carboxymethylation or coupling reactions. Optimization : Reaction yields are maximized by controlling parameters such as solvent polarity (e.g., ethanol vs. DMSO), catalyst selection (e.g., glacial acetic acid for Schiff base formation), and purification via column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the imidazolidinone ring, chlorobenzyl substituent, and acetic acid moiety. Key peaks include:
  • 1^1H NMR: δ 7.2–7.4 ppm (aromatic protons from chlorobenzyl), δ 4.5–5.0 ppm (N–CH2_2 bridge), δ 2.5–3.0 ppm (acetic acid CH2_2) .
    • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 283.25 for C12_{12}H11_{11}ClN2_2O4_4) and fragments corresponding to the imidazolidinone ring cleavage .
    • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points (~140–150°C) and thermal stability, while thermogravimetric analysis (TGA) assesses decomposition profiles .

Q. How does the chlorobenzyl substituent influence the compound’s physicochemical properties?

The 3-chlorobenzyl group enhances hydrophobicity (logP ~1.5–2.0) and metabolic stability compared to non-halogenated analogs. The chlorine atom’s electronegativity also increases dipole moments, potentially improving binding affinity to hydrophobic enzyme pockets. Comparative studies with fluorophenyl analogs (e.g., 4-fluorophenyl derivatives) show altered solubility and crystallinity due to halogen size and polarity differences .

Advanced Research Questions

Q. What computational methods are used to predict conformational stability and hydrogen-bonding interactions of this compound?

  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations identify stable conformers. For example, the cis-carboxylic acid conformation (O=C–O–H dihedral ~0°) is more stable than trans (~180°) due to intramolecular hydrogen bonding between the acetic acid and imidazolidinone carbonyl groups .
  • Natural Bond Orbital (NBO) Analysis : Quantifies charge delocalization, revealing strong hyperconjugation between the chlorobenzyl ring and imidazolidinone π-system, stabilizing the molecule .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in related imidazolidinone derivatives?

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lower electronegativity enhance lipophilicity and membrane permeability compared to fluorine. For example, 3-chlorobenzyl analogs show 2–3× higher cellular uptake in cytotoxicity assays than 4-fluorophenyl derivatives .
  • Activity Correlation : Substitution at the benzyl para-position (e.g., 4-Cl vs. 3-Cl) alters steric hindrance, affecting binding to targets like cyclooxygenase (COX) or kinases. Data from fluorophenyl analogs suggest EC50_{50} values vary by 10–100 nM depending on substitution patterns .

Q. What experimental strategies resolve contradictions in reported biological activity data for imidazolidinone derivatives?

  • Dose-Response Reproducibility : Use standardized assays (e.g., enzyme inhibition with IC50_{50} triplicates) to address variability. For example, discrepancies in COX-2 inhibition (IC50_{50} = 50–200 nM) may arise from differences in assay pH or cofactor concentrations .
  • Metabolite Interference : LC-MS/MS profiling identifies active metabolites (e.g., dechlorinated derivatives) that may contribute to observed effects, requiring controlled incubation times .

Q. How is X-ray crystallography applied to determine the solid-state structure of this compound?

  • SHELX Suite : Single-crystal X-ray diffraction (SHELXL) resolves the imidazolidinone ring puckering (endo vs. exo) and chlorobenzyl dihedral angles. For example, the C–Cl bond length (~1.74 Å) and torsional angles (~15–20°) are critical for modeling intermolecular interactions .
  • Hydrogen-Bonding Networks : Crystallographic data reveal dimer formation via acetic acid O–H···O=C interactions, stabilizing the lattice and influencing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.